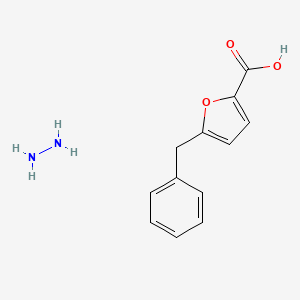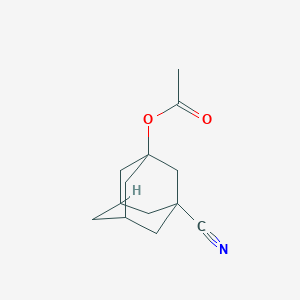
5-benzyl-2-furoic acid - hydrazine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-furoic acid - hydrazine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazine derivative of 5-benzyl-2-furoic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-benzyl-2-furoic acid - hydrazine (1:1) is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-furoic acid - hydrazine (1:1) has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-benzyl-2-furoic acid - hydrazine (1:1) is its potential as a drug candidate due to its ability to inhibit the growth of cancer cells. It is also relatively easy to synthesize using various methods. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 5-benzyl-2-furoic acid - hydrazine (1:1). One potential direction is the investigation of its potential as a catalyst in organic synthesis reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, its potential as a drug candidate for the treatment of cancer and other diseases should be further explored.
Synthesemethoden
The synthesis of 5-benzyl-2-furoic acid - hydrazine (1:1) can be achieved using various methods. One of the most common methods involves the reaction of 5-benzyl-2-furoic acid with hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is obtained after purification using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5-benzyl-2-furoic acid - hydrazine (1:1) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate due to its ability to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
5-benzylfuran-2-carboxylic acid;hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3.H4N2/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9;1-2/h1-7H,8H2,(H,13,14);1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXFRDCSBLTMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O.NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5132497.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(2-thienyl)methanone hydrochloride](/img/structure/B5132508.png)

![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)

![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)
![(2-fluorophenyl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5132583.png)